molecular formula C14H16N2O3S B6417179 N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide CAS No. 1351641-22-9

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide

Cat. No.: B6417179
CAS No.: 1351641-22-9
M. Wt: 292.36 g/mol
InChI Key: ZWKLNPBWVVOCPT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide typically involves the coupling of pyridine-3-sulfonamide with a suitable hydroxy-phenylpropyl derivative. One common method includes the use of a palladium-catalyzed coupling reaction, where aryl iodides react with sulfur dioxide surrogates to form aryl ammonium sulfinates. These intermediates can then be treated with an aqueous solution of the relevant amine and sodium hypochlorite (bleach) to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the hydroxy-phenylpropyl side chain, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13(9-12-5-2-1-3-6-12)10-16-20(18,19)14-7-4-8-15-11-14/h1-8,11,13,16-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKLNPBWVVOCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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